molecular formula C22H17BrN6OS2 B14929543 2-[(8-bromo-5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)acetamide

2-[(8-bromo-5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)acetamide

Cat. No.: B14929543
M. Wt: 525.4 g/mol
InChI Key: CSYBPZGVXMJQIE-UHFFFAOYSA-N
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Description

2-[(8-Bromo-5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)acetamide is a synthetic small molecule characterized by a triazinoindole core substituted with a bromine atom at position 8 and a methyl group at position 3. The triazinoindole moiety is linked via a sulfanyl group to an acetamide side chain, which is further functionalized with a 5-methyl-4-phenyl-1,3-thiazol-2-yl group.

The bromine atom likely enhances electrophilic reactivity and binding affinity to biological targets, while the thiazole and phenyl groups may contribute to π-π stacking interactions in enzyme binding pockets .

Properties

Molecular Formula

C22H17BrN6OS2

Molecular Weight

525.4 g/mol

IUPAC Name

2-[(8-bromo-5-methyl-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)acetamide

InChI

InChI=1S/C22H17BrN6OS2/c1-12-18(13-6-4-3-5-7-13)25-21(32-12)24-17(30)11-31-22-26-20-19(27-28-22)15-10-14(23)8-9-16(15)29(20)2/h3-10H,11H2,1-2H3,(H,24,25,30)

InChI Key

CSYBPZGVXMJQIE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(S1)NC(=O)CSC2=NC3=C(C4=C(N3C)C=CC(=C4)Br)N=N2)C5=CC=CC=C5

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(8-bromo-5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)acetamide typically involves multiple steps. One common synthetic route starts with the bromination of 5-methyl-1,2,4-triazino[5,6-b]indole to obtain 8-bromo-5-methyl-1,2,4-triazino[5,6-b]indole. This intermediate is then reacted with a thiol compound to introduce the sulfanyl group. The final step involves the acylation of the resulting compound with N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)acetamide under appropriate reaction conditions, such as the use of a base and a suitable solvent.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial demand. the general principles of organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply to its large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-[(8-bromo-5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The bromine atom can be reduced to a hydrogen atom, resulting in debromination.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. The reaction conditions typically involve controlled temperatures, appropriate solvents, and sometimes the use of catalysts.

Major Products

The major products formed from these reactions depend on the specific reaction type. For example, oxidation of the sulfanyl group would yield sulfoxides or sulfones, while substitution of the bromine atom could result in various substituted derivatives.

Scientific Research Applications

2-[(8-bromo-5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)acetamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a potential candidate for studying biological interactions and mechanisms.

    Medicine: Preliminary studies suggest that it may have pharmacological properties, such as anticancer or antimicrobial activity, although more research is needed to confirm these effects.

Mechanism of Action

The mechanism of action of 2-[(8-bromo-5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)acetamide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its brominated triazinoindole core and thiazolylacetamide moiety. These interactions may modulate various biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

Key Observations :

  • Halogen Influence : Bromine at C8 (target compound) or on the acetamide phenyl (ECHEMI compound) may improve binding to halogen-bonding domains in proteins, as seen in antimicrobial studies .

Bioactivity and Pharmacological Insights

  • Antimicrobial Activity: Compound 16 exhibited moderate activity against Pseudomonas aeruginosa (MIC = 16 µg/mL), attributed to its fluorine substituent enhancing membrane penetration . The target compound’s thiazole group could similarly disrupt bacterial quorum sensing.
  • Anticancer Potential: Triazinoindole derivatives (e.g., ) are implicated in ferroptosis induction, a form of programmed cell death. While the target compound lacks direct data, its bromine and sulfur-rich structure may enhance oxidative stress pathways in cancer cells .
  • Synthetic Challenges : Lower yields in compounds like 18 (12%) highlight difficulties in introducing methyl groups to the acetamide phenyl, possibly due to steric hindrance during coupling reactions .

Physicochemical and Spectroscopic Data

  • NMR Trends: The triazinoindole proton environments (δ 8.47–8.49 ppm for C8-H; δ 7.68–7.76 ppm for indole protons) are conserved across analogs, confirming structural integrity .
  • LCMS Profiles : All compounds show [M+H]+ peaks with <0.1% mass error, indicating high synthetic precision .

Biological Activity

The compound 2-[(8-bromo-5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)acetamide is a hybrid molecule that incorporates a triazine and thiazole moiety. This structure suggests potential for diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory effects. This article reviews the biological activity of this compound based on existing literature and experimental studies.

Chemical Structure and Properties

The molecular formula of the compound is C18H16BrN7O3S2C_{18}H_{16}BrN_7O_3S_2 with a molecular weight of approximately 522.4 g/mol. The presence of bromine and sulfur atoms in its structure is indicative of its potential reactivity and biological activity.

Antimicrobial Activity

Research indicates that compounds containing thiazole and triazine moieties exhibit significant antimicrobial properties. For instance:

  • A study demonstrated that derivatives of thiazole showed moderate to good antibacterial activity against various pathogens, including Staphylococcus aureus and Escherichia coli .
  • The incorporation of the triazine structure in related compounds has been associated with enhanced antibacterial efficacy .

Table 1: Antimicrobial Activity of Related Compounds

CompoundTarget PathogenMinimum Inhibitory Concentration (MIC)
Compound AE. coli0.125 μg/mL
Compound BS. aureus0.68 μg/mL
Compound CKlebsiella pneumoniae0.250 μg/mL

Anticancer Activity

The potential anticancer properties of thiazole and triazine derivatives have been explored in several studies:

  • Compounds with similar structures have shown effectiveness against various cancer cell lines, including breast and lung cancer . The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.

Case Study:
A recent study evaluated the effects of a thiazole derivative on human breast cancer cells (MCF-7). The compound was found to induce apoptosis through the activation of caspase pathways, demonstrating its potential as an anticancer agent.

Anti-inflammatory Activity

The anti-inflammatory properties of compounds containing thiazole rings are well-documented:

  • Recent literature suggests that these compounds can inhibit pro-inflammatory cytokines, thereby reducing inflammation . This could be particularly beneficial in treating conditions such as arthritis or inflammatory bowel disease.

Structure-Activity Relationship (SAR)

The biological activity of the compound is influenced by its structural components:

  • Thiazole Moiety : Essential for antimicrobial and anticancer activities.
  • Triazine Core : Enhances binding affinity to biological targets.
  • Bromine Substitution : May increase lipophilicity and cellular uptake.

Q & A

Q. What are the standard synthetic routes for preparing this compound, and how are intermediates purified?

The synthesis typically involves sequential alkylation and coupling reactions. For example, tert-butyl 2-bromoacetate is reacted with a triazinoindole precursor (e.g., 8-bromo-5-methyl-5H-[1,2,4]triazino[5,6-b]indole) to form a thioether intermediate, followed by deprotection and amidation with a substituted thiazole amine. Purification is achieved via column chromatography using silica gel (Merck Geduran 60 Å) with gradient elution (e.g., 5–98% ethyl acetate/hexane) and monitored by TLC (Merck Silica gel 60 F254). HPLC with C18 columns and methanol/water gradients further ensures purity .

Q. How is the compound’s purity validated, and what analytical techniques are essential?

Purity is confirmed using a combination of TLC (Rf comparison), HPLC (≥95% purity), and spectroscopic methods. 1H NMR^1 \text{H NMR} and 13C NMR^{13} \text{C NMR} are critical for structural verification, focusing on key signals such as the acetamide carbonyl (~170 ppm) and thiazole/thioether protons. Elemental analysis (C, H, N, S) is used to validate stoichiometry .

Q. What preliminary biological assays are recommended to assess its activity?

Initial screening should include antimicrobial disk diffusion assays (e.g., against P. aeruginosa or S. aureus) using Nutrient Agar or Sabouraud Dextrose Agar. Minimum inhibitory concentration (MIC) tests can quantify potency. For biofilm inhibition, crystal violet staining coupled with absorbance measurements at 570 nm is standard .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize bioactivity?

SAR studies require synthesizing analogs with systematic substitutions (e.g., varying bromine position, thiazole substituents) and testing them in parallel. Computational docking (e.g., AutoDock Vina) against targets like MvfR (a P. aeruginosa quorum-sensing regulator) helps identify key binding interactions. For example, replacing the 4-phenyl group on the thiazole with electron-withdrawing substituents (e.g., 4-CF3_3) may enhance antagonist activity .

Q. What strategies resolve contradictions in bioactivity data across different assays?

Contradictions often arise from assay conditions (e.g., nutrient availability, biofilm vs. planktonic cultures). Use standardized protocols (e.g., CLSI guidelines) and orthogonal assays (e.g., qRT-PCR for quorum-sensing gene expression alongside MIC assays). Statistical tools like ANOVA can identify confounding variables .

Q. How can reaction yields be optimized using computational or heuristic methods?

Bayesian optimization algorithms are effective for reaction condition screening. Variables like solvent polarity (DMF vs. THF), temperature (25–80°C), and catalyst loading (e.g., Pd/C ratio) can be modeled to maximize yield. For example, a 15% increase in yield was reported for similar triazinoindole derivatives using DMF at 60°C with 5 mol% Pd/C .

Q. What advanced techniques validate target engagement in bacterial quorum sensing?

Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantifies binding affinity to MvfR. In parallel, LC-MS/MS can measure downstream metabolite suppression (e.g., alkylquinolones like HHQ and PQS) in bacterial supernatants. Dose-dependent reduction of these metabolites confirms target engagement .

Methodological Notes

  • Synthetic Optimization : For scale-up, replace tert-butyl esters with methyl esters to simplify deprotection. Microwave-assisted synthesis reduces reaction times for triazinoindole intermediates .
  • Data Analysis : Use cheminformatics tools (e.g., Schrödinger Suite) for QSAR modeling. Partial least squares (PLS) regression correlates structural descriptors (e.g., logP, polar surface area) with bioactivity .
  • Biofilm Assays : Include positive controls (e.g., ciprofloxacin) and normalize biofilm biomass to planktonic cell density to avoid false negatives .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.